8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
Overview
Description
8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one is a natural product found in Guarea guidonia and Aristolochia chamissonis with data available.
Mechanism of Action
Target of Action
The primary target of 2-Oxokolavelool is the Farnesoid X receptor (FXR) . FXR is a member of the nuclear receptor superfamily and has been identified as a master gene for regulating enterohepatic metabolic homeostasis . It has proven to be a promising drug target for various liver diseases .
Mode of Action
2-Oxokolavelool interacts with its target, FXR, by forming two hydrogen bonds with M265 and Y369 of human FXR . This interaction allows 2-Oxokolavelool to fit compatibly into the ligand binding pocket of FXR . This leads to the recruitment of multiple co-regulators and selectively induces the transcriptional activity of FXR .
Biochemical Pathways
The biochemical pathways affected by 2-Oxokolavelool are primarily related to the regulation of enterohepatic metabolic homeostasis . As an FXR agonist, 2-Oxokolavelool can influence the transcriptional activity of FXR, thereby affecting the downstream effects of this receptor .
Result of Action
The action of 2-Oxokolavelool results in therapeutic efficacy against Acetaminophen (APAP)-induced hepatocyte damage . This is achieved in an FXR-dependent manner, indicating that the activation of FXR by 2-Oxokolavelool plays a crucial role in its therapeutic effects .
Properties
IUPAC Name |
8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-7-18(4,22)10-11-20(6)14(2)8-9-19(5)15(3)12-16(21)13-17(19)20/h7,12,14,17,22H,1,8-11,13H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARUSPOBGJZEMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993142 | |
Record name | 8-(3-Hydroxy-3-methylpent-4-en-1-yl)-4,4a,7,8-tetramethyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7235-04-3 | |
Record name | 8-(3-Hydroxy-3-methylpent-4-en-1-yl)-4,4a,7,8-tetramethyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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